molecular formula C12H10N2O2 B3061245 4-Glycidyloxy-2-indolecarbonitrile CAS No. 73907-82-1

4-Glycidyloxy-2-indolecarbonitrile

Cat. No. B3061245
CAS RN: 73907-82-1
M. Wt: 214.22 g/mol
InChI Key: WANDYUHWUAJSBK-UHFFFAOYSA-N
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Description

4-Glycidyloxy-2-indolecarbonitrile is a heterocyclic organic compound with the molecular formula C12H10N2O2 . It falls under the category of indole derivatives, which are known for their significant biological potential .


Molecular Structure Analysis

The molecular weight of 4-Glycidyloxy-2-indolecarbonitrile is 214.22 g/mol . Detailed structural analysis would require more specific data or computational chemistry tools .

Scientific Research Applications

Aryl Hydrocarbon Hydroxylase Induction by Indoles

Research on naturally occurring indoles in cruciferous plants like Brussels sprouts, cabbage, and cauliflower showed that compounds such as indole-3-acetonitrile can induce increased activity of aryl hydrocarbon hydroxylase (AHH) in rat tissues. This enzyme plays a role in the metabolism of various drugs and carcinogens, suggesting potential applications in understanding substance metabolism and possibly in the detoxification processes (Loub, Wattenberg, & Davis, 1975).

Capacitance Performance of Poly(indole) Derivatives

Another study focused on poly(indole-5-carboxylic acid) (PICA) nanowires, demonstrating their potential as electrode materials for supercapacitors. This research indicates that indole derivatives can have significant applications in energy storage technologies, with variations in electrolytes affecting their performance and stability (Ma et al., 2015).

Indole Alkaloids and Nitric Oxide Production Inhibition

Indole alkaloids isolated from the roots of Isatis indigotica were studied for their inhibitory effects on nitric oxide production in macrophages. These compounds, including indole-3-acetonitrile derivatives, have potential therapeutic applications in inflammatory conditions (Yang et al., 2014).

Electrochemical Copolymerization Involving Indoles

Research on the copolymerization of indole with 3,4-ethylenedioxythiophene (EDOT) showcased the synthesis of copolymers with desirable properties like good thermal stability, high conductivity, and excellent electrochemical behavior. Such studies underline the utility of indole derivatives in developing advanced materials with potential applications in electronics and coatings (Xu et al., 2005).

Safety and Hazards

The safety data and potential hazards associated with 4-Glycidyloxy-2-indolecarbonitrile are not explicitly mentioned in the search results. Safety data sheets of similar compounds can provide useful information .

Future Directions

While specific future directions for 4-Glycidyloxy-2-indolecarbonitrile are not mentioned in the search results, research in the field of indole derivatives is active and ongoing . The development of new indole-based compounds with improved properties is a key area of interest .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-5-8-4-10-11(14-8)2-1-3-12(10)16-7-9-6-15-9/h1-4,9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDYUHWUAJSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=C(N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472859
Record name 4-glycidyloxy-2-indolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Glycidyloxy-2-indolecarbonitrile

CAS RN

73907-82-1
Record name 4-glycidyloxy-2-indolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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